molecular formula C23H20N2O3S2 B12186572 (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12186572
M. Wt: 436.6 g/mol
InChI Key: RGNFKKSPCNOVJD-STZFKDTASA-N
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Description

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that combines a quinoline moiety, a thiazolidinone ring, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxyphenethylamine with quinoline-4-carbaldehyde, followed by cyclization with thiourea under acidic conditions to form the thiazolidinone ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or acetonitrile to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents such as sodium borohydride can convert the thiazolidinone ring to a thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted derivatives of the original compound.

Scientific Research Applications

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

    Medicine: Preliminary studies suggest that it may have anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The quinoline moiety can intercalate with DNA, while the thiazolidinone ring can form covalent bonds with active site residues of enzymes. These interactions disrupt normal cellular processes, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(tert-Butyl)-4′-((6-iodo-4-oxo-2-propylquinazolin-3(4H)-yl)methyl)-[1,1′-biphenyl]-2-sulfonamide
  • Thiosulfate
  • N-Acetyl-L-tryptophan

Uniqueness

Compared to similar compounds, (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.

Biological Activity

The compound (5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article delves into the biological properties of this specific thiazolidinone derivative, emphasizing its potential therapeutic applications based on recent research findings.

Structural Characteristics

Thiazolidin-4-one derivatives are characterized by a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The structural modifications at various positions of the ring significantly influence their biological activity. The presence of substituents such as quinoline and methoxy groups can enhance the pharmacological profiles of these compounds.

Anticancer Activity

Research indicates that thiazolidin-4-one derivatives exhibit significant anticancer properties. For instance, studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including DNA interaction and enzyme inhibition. The compound in focus has demonstrated activity against several cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells, with IC50 values indicating potent cytotoxic effects .

Cell Line IC50 Value (µM) Mechanism of Action
HT2912.5DNA intercalation
H46015.0Apoptosis induction

Antimicrobial Activity

The antimicrobial potential of thiazolidin-4-one derivatives has been well documented. The compound has shown effectiveness against both Gram-positive and Gram-negative bacteria. In particular, it exhibited high inhibition rates against Escherichia coli and Staphylococcus aureus, suggesting its utility as an antibacterial agent .

Bacterial Strain Inhibition (%) Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli88.4632
S. aureus91.6616

Antioxidant Activity

The antioxidant properties of thiazolidin-4-ones are attributed to their ability to scavenge free radicals. The compound has been evaluated using DPPH radical scavenging assays, revealing a significant capacity to reduce oxidative stress markers in vitro .

Study on Anticancer Properties

A recent study synthesized various thiazolidin-4-one derivatives and tested their anticancer activity against multiple cell lines. The results indicated that modifications at the C2 position significantly enhanced cytotoxicity against cancer cells. The derivative containing the quinoline moiety was particularly effective, showcasing a marked reduction in cell viability compared to controls .

Evaluation of Antimicrobial Efficacy

In another study focusing on antimicrobial activity, the synthesized thiazolidinone derivatives were tested against common bacterial strains. The results demonstrated that the presence of electron-withdrawing groups on the phenyl ring increased antibacterial efficacy, making it a promising candidate for further development into antimicrobial agents .

Properties

Molecular Formula

C23H20N2O3S2

Molecular Weight

436.6 g/mol

IUPAC Name

(5Z)-3-[2-(3,4-dimethoxyphenyl)ethyl]-5-(quinolin-4-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20N2O3S2/c1-27-19-8-7-15(13-20(19)28-2)10-12-25-22(26)21(30-23(25)29)14-16-9-11-24-18-6-4-3-5-17(16)18/h3-9,11,13-14H,10,12H2,1-2H3/b21-14-

InChI Key

RGNFKKSPCNOVJD-STZFKDTASA-N

Isomeric SMILES

COC1=C(C=C(C=C1)CCN2C(=O)/C(=C/C3=CC=NC4=CC=CC=C34)/SC2=S)OC

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C(=O)C(=CC3=CC=NC4=CC=CC=C34)SC2=S)OC

Origin of Product

United States

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